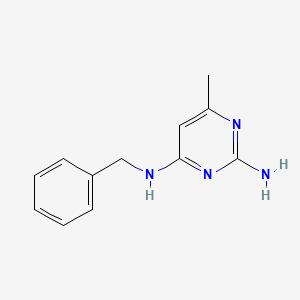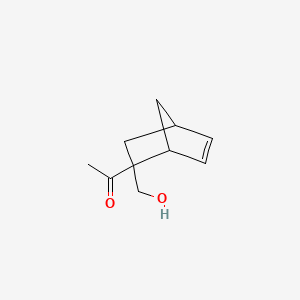
EINECS 275-936-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 275-936-8 is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by a bicyclo[221]heptane structure with a hydroxymethyl group and an ethanone group attached
Preparation Methods
The synthesis of EINECS 275-936-8 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-one.
Hydroxymethylation: The bicyclo[2.2.1]hept-5-en-2-one undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Ethanone Introduction: The hydroxymethylated intermediate is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
EINECS 275-936-8 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 275-936-8 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of EINECS 275-936-8 involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethanone groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
EINECS 275-936-8 can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-5-en-2-one: This compound lacks the hydroxymethyl and ethanone groups, making it less reactive in certain chemical reactions.
1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]methanol: This compound has a hydroxymethyl group instead of an ethanone group, which affects its chemical properties and reactivity.
1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]acetic acid: This compound has a carboxylic acid group instead of an ethanone group, leading to different chemical behavior and applications.
Properties
CAS No. |
71735-24-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h2-3,8-9,11H,4-6H2,1H3 |
InChI Key |
SCVHSGMZAPHRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC2CC1C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


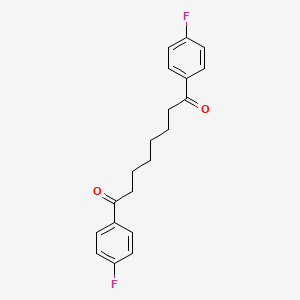
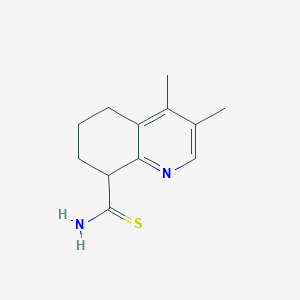
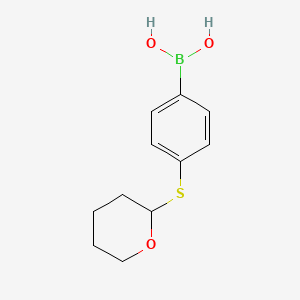
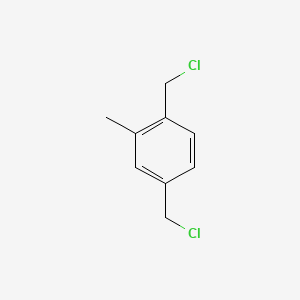
![4-Chloro-2-[(cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B8761148.png)
![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
![Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8761161.png)
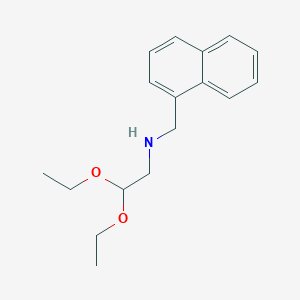
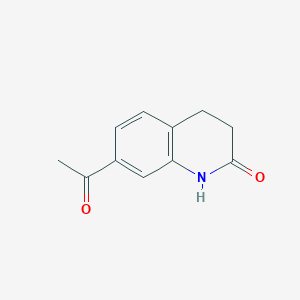
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)
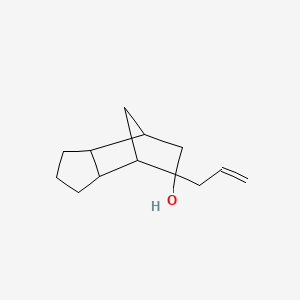
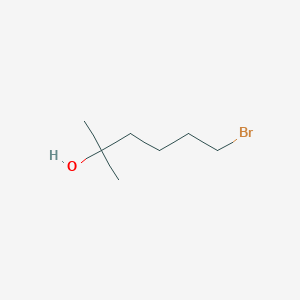
![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
